molecular formula C20H21N5O2S2 B2564750 N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-15-3

N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2564750
CAS No.: 892730-15-3
M. Wt: 427.54
InChI Key: TYYUBMJBIGDQNC-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

Compounds related to "N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" have been synthesized and studied for their binding affinity to serotonin 5-HT6 receptors. These studies aimed to identify potent and selective antagonists for therapeutic applications. One study found that derivatives of this compound showed significant activity in both functional assays and receptor binding assays, indicating their potential as selective 5-HT6 receptor ligands (Ivachtchenko et al., 2010).

Antimicrobial Activity

Several new substituted tricyclic compounds, including derivatives of the specified chemical structure, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties against a variety of bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Mittal et al., 2011).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and reaction mechanisms of compounds related to "this compound". Studies have explored various synthetic routes, including the use of microwave irradiation and regioselective synthesis, to efficiently produce these complex molecules. These works contribute to the understanding of the chemical properties and potential applications of these compounds (Salem et al., 2015).

Antitumor Activities

The antitumor activities of certain derivatives have been evaluated, with some compounds showing potent cytotoxic activity against various cancer cell lines. This indicates the potential of these molecules as leads in the development of new anticancer therapies. One study demonstrated the synthesis of derivatives incorporating the phenylsulfonyl moiety and evaluated them as Aurora-A kinase inhibitors, finding some to be as potent as the reference drug Doxorubicin (Shaaban et al., 2011).

Properties

IUPAC Name

10-(benzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c26-29(27,15-10-6-3-7-11-15)20-19-22-18(21-14-8-4-1-2-5-9-14)17-16(12-13-28-17)25(19)24-23-20/h3,6-7,10-14H,1-2,4-5,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYUBMJBIGDQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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